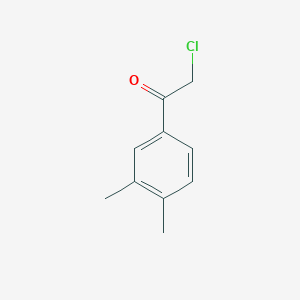

2-Chloro-1-(3,4-dimethylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Chloro-1-(3,4-dimethylphenyl)ethanone has been explored through various methods. For example, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal demonstrates an effective approach to produce heterocyclic compounds in good yields (Moskvina et al., 2015). This method highlights the versatility of chloro-phenylethanone derivatives as intermediates in organic synthesis.

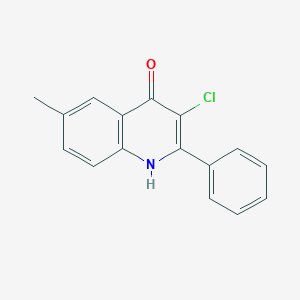

Molecular Structure Analysis

The molecular structure and properties of related compounds have been investigated using techniques like X-ray diffraction and vibrational spectroscopy. Studies on 1-(2-hydroxy-4,5-dimethylphenyl)ethanone provide insights into the molecular conformation and electronic structure of such compounds, supported by density functional theory (DFT) computations (Chidan Kumar et al., 2015).

Chemical Reactions and Properties

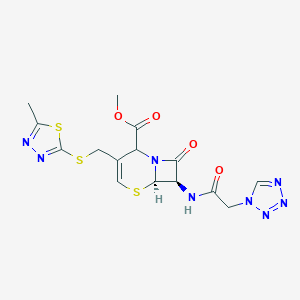

Chemical reactions involving chloro-phenylethanone derivatives are diverse and lead to various functional materials. The synthesis of a new pyrrole derivative from 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone showcases the reactivity of these compounds and their potential as corrosion inhibitors (Louroubi et al., 2019).

Physical Properties Analysis

Physical properties such as crystal structure and vibrational frequencies are critical for understanding the behavior of these compounds. The crystal structure analysis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime offers detailed information on the solid-state arrangement and potential interactions within the crystal lattice (Zheng et al., 2014).

Chemical Properties Analysis

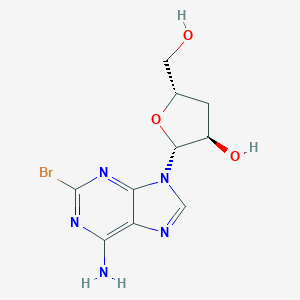

The chemical properties of this compound derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental for their application in synthesis and materials science. Studies on the synthesis and fungicidal activity of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone reveal the compound's utility in generating bioactive molecules (Bashandy et al., 2008).

Scientific Research Applications

Occupational Exposure to Chlorinated Solvents

Chlorinated solvents, including aliphatic compounds like methanes, ethanes, and ethenes, are associated with various adverse health effects due to occupational exposure. These effects include toxicity to the central nervous system, reproductive issues, liver and kidney damage, and potential carcinogenicity. Despite known risks, these solvents continue to be used extensively, highlighting the need for further research into safer handling practices and alternative chemicals (Ruder, 2006).

Environmental Persistence of Organochlorine Compounds

Organochlorine compounds such as DDT and its derivatives DDE and DDD are known for their environmental persistence and bioaccumulation potential. These properties have led to widespread environmental contamination, affecting wildlife and human health. Research into the impact of these compounds on reproductive and immune systems, mitochondrial function, and apoptosis pathways in humans and wildlife suggests a need for continued monitoring and development of remediation strategies (Burgos-Aceves et al., 2021).

Bioremediation of DDT-Contaminated Soils

The persistence of DDT in the environment, despite its ban in many countries, poses significant challenges for soil contamination. Bioremediation strategies involving bacteria and fungi have been explored for their potential to degrade or transform DDT and related compounds, reducing concentrations in a cost-effective manner. This research area holds promise for addressing the legacy of DDT contamination in agricultural and previously treated areas (Foght et al., 2001).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes offers a promising approach for the treatment of recalcitrant organic pollutants in industrial wastewater. These mediators can enhance the efficiency and range of substrate degradation by enzymes, suggesting potential applications in the treatment of chlorinated compounds and other persistent pollutants (Husain & Husain, 2007).

Environmental and Health Risks of Brominated Flame Retardants

Research into the occurrence, toxicity, and ecological risks of novel brominated flame retardants highlights the environmental and health implications of these compounds. Like chlorinated compounds, brominated flame retardants exhibit bioaccumulation and persistence, leading to concerns over their widespread use and release into the environment. This parallels concerns regarding chlorinated compounds and emphasizes the importance of research into alternative, less hazardous chemicals (Zuiderveen et al., 2020).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Chloro-1-(3,4-dimethylphenyl)ethanone is classified as an eye irritant (Eye Irrit. 2) . The recommended precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

- Benzophenone, indole, and benzimidazole moieties are essential frameworks in drug discovery . These scaffolds often interact with specific proteins or enzymes within cells.

Target of Action

Biochemical Pathways

properties

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBSZYRJJTTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368431 |

Source

|

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50690-08-9 |

Source

|

| Record name | 2-chloro-1-(3,4-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)